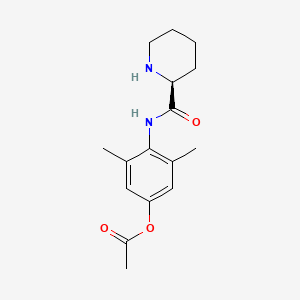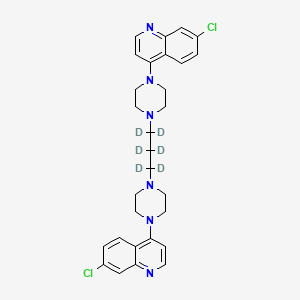![molecular formula C18H23N3O2 B587113 4-[4-[4-(Methoxymethoxy)phenyl]-1-piperazinyl]benzenamine-d4 CAS No. 1246816-20-5](/img/new.no-structure.jpg)
4-[4-[4-(Methoxymethoxy)phenyl]-1-piperazinyl]benzenamine-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-[4-(Methoxymethoxy)phenyl]-1-piperazinyl]benzenamine-d4 is a deuterated compound, which means that it contains deuterium atoms instead of hydrogen atoms. This compound is often used in scientific research due to its unique properties and stability. It is a derivative of benzenamine and piperazine, with a methoxymethoxy group attached to the phenyl ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[4-(Methoxymethoxy)phenyl]-1-piperazinyl]benzenamine-d4 typically involves several steps:
Formation of the Methoxymethoxy Group: The methoxymethoxy group is introduced to the phenyl ring through a reaction with methoxymethyl chloride in the presence of a base such as sodium hydride.
Piperazine Ring Formation: The piperazine ring is formed by reacting the intermediate with piperazine under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-[4-[4-(Methoxymethoxy)phenyl]-1-piperazinyl]benzenamine-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Applications De Recherche Scientifique
4-[4-[4-(Methoxymethoxy)phenyl]-1-piperazinyl]benzenamine-d4 is used in various scientific research fields:
Chemistry: As a stable isotope-labeled compound, it is used in reaction mechanism studies and tracer experiments.
Biology: It is used in metabolic studies to trace the pathways of biochemical reactions.
Medicine: The compound is used in drug development and pharmacokinetic studies to understand the behavior of drugs in the body.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-[4-[4-(Methoxymethoxy)phenyl]-1-piperazinyl]benzenamine-d4 involves its interaction with specific molecular targets. The methoxymethoxy group enhances its stability and allows it to interact with enzymes and receptors in biological systems. The deuterium atoms provide additional stability and reduce the rate of metabolic degradation, making it useful in long-term studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[4-[4-(Methoxymethoxy)phenyl]-1-piperazinyl]benzenamine: The non-deuterated version of the compound.
4-[4-[4-(Methoxy)phenyl]-1-piperazinyl]benzenamine: Lacks the methoxymethoxy group.
4-[4-[4-(Methoxymethoxy)phenyl]-1-piperazinyl]benzenamine-d3: Contains three deuterium atoms instead of four.
Uniqueness
4-[4-[4-(Methoxymethoxy)phenyl]-1-piperazinyl]benzenamine-d4 is unique due to its deuterium atoms, which provide enhanced stability and reduced metabolic degradation. This makes it particularly valuable in long-term studies and applications where stability is crucial.
Propriétés
Numéro CAS |
1246816-20-5 |
|---|---|
Formule moléculaire |
C18H23N3O2 |
Poids moléculaire |
317.425 |
Nom IUPAC |
2,3,5,6-tetradeuterio-4-[4-[4-(methoxymethoxy)phenyl]piperazin-1-yl]aniline |
InChI |
InChI=1S/C18H23N3O2/c1-22-14-23-18-8-6-17(7-9-18)21-12-10-20(11-13-21)16-4-2-15(19)3-5-16/h2-9H,10-14,19H2,1H3/i2D,3D,4D,5D |
Clé InChI |
IFIVKZYOBGPWTH-QFFDRWTDSA-N |
SMILES |
COCOC1=CC=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)N |
Synonymes |
1-(4-Aminophenyl)-4-(4-Methoxymethyl-4-hydroxyphenyl)piperazine-d4; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-[(Pentan-2-yl)amino]octahydroindolizine-1,7,8-triol](/img/structure/B587035.png)








